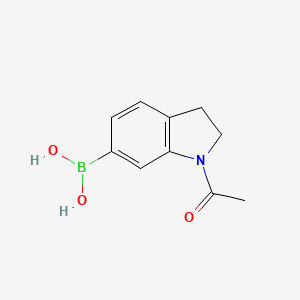
(1-Acetylindolin-6-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetylindolin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups. These compounds are known for their unique properties as mild organic Lewis acids and their stability, making them attractive synthetic intermediates
Preparation Methods
The synthesis of (1-Acetylindolin-6-yl)boronic acid typically involves the use of boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of boronic acid derivatives .
Chemical Reactions Analysis
(1-Acetylindolin-6-yl)boronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One of the most well-studied reactions is the cis-diol conjugation, where boronic acids react with diols to form cyclic boronate esters . This reaction is reversible and can be used in dynamic click chemistry applications. Common reagents used in these reactions include bases such as sodium hydroxide and catalysts like palladium . The major products formed from these reactions are typically boronate esters and other boron-containing compounds.
Scientific Research Applications
(1-Acetylindolin-6-yl)boronic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology, boronic acids are employed in the manipulation and labeling of proteins, as well as in the development of therapeutic agents . In medicine, boronic acids have been explored for their potential as enzyme inhibitors and drug delivery systems . Additionally, boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules .
Mechanism of Action
The mechanism of action of (1-Acetylindolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins, by forming cyclic boronate esters . The formation of these esters can interfere with the normal function of the target molecules, leading to inhibition or modulation of their activity. This mechanism is particularly useful in the development of enzyme inhibitors and therapeutic agents.
Comparison with Similar Compounds
(1-Acetylindolin-6-yl)boronic acid can be compared to other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. While all these compounds share the common boronic acid functional group, (1-Acetylindolin-6-yl)boronic acid is unique due to its indole-based structure, which imparts distinct chemical and biological properties . Similar compounds include phenylboronic acid, benzylboronic acid, and other arylboronic acids . The indole moiety in (1-Acetylindolin-6-yl)boronic acid provides additional opportunities for interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12BNO3 |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
(1-acetyl-2,3-dihydroindol-6-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-2-3-9(11(14)15)6-10(8)12/h2-3,6,14-15H,4-5H2,1H3 |
InChI Key |
SPZMAVKFXPYKQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCN2C(=O)C)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-3-methylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13034356.png)
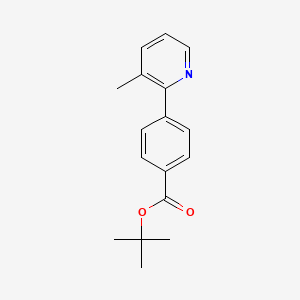
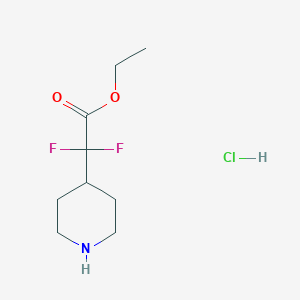
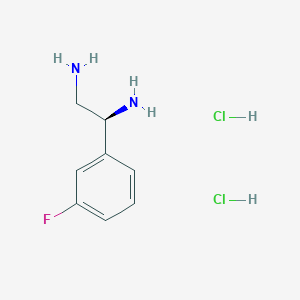
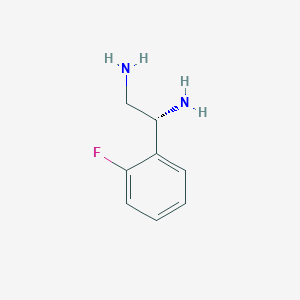
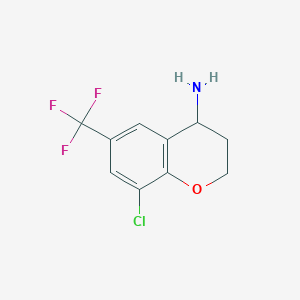
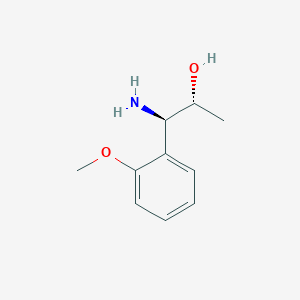

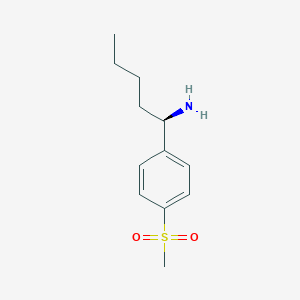
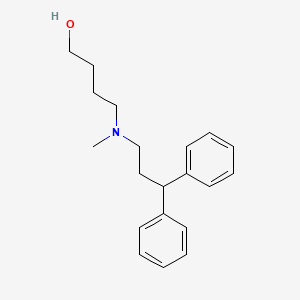
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)

![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
